Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-
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Overview
Description
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thienopyrimidine family, which is known for its potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidin-4-amine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of formic acid or triethyl orthoformate as cyclizing agents is common, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- involves the inhibition of key enzymes and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . This compound interacts with the active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Another member of the thienopyrimidine family with similar biological activities.
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Known for its antimicrobial properties.
Uniqueness
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the ethoxyphenyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
917909-03-6 |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3OS/c1-2-18-12-6-4-3-5-11(12)17-13-10-7-8-19-14(10)16-9-15-13/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
IHTMKYOLSXBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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